Methyl 4-(benzylthio)benzoate
CAS No.:
Cat. No.: VC18799883
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14O2S |
|---|---|
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | methyl 4-benzylsulfanylbenzoate |
| Standard InChI | InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | ZCRBIJDGRFXIFS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-(benzylthio)benzoate (IUPAC name: methyl 4-(benzylsulfanyl)benzoate) has the molecular formula C15H14O2S and a molecular weight of 258.33 g/mol. The compound features a benzoate ester group (-COOCH3) at position 1 and a benzylthio group (-S-CH2-C6H5) at position 4 of the benzene ring.
Structural Insights
The benzylthio group introduces steric bulk and electron-donating effects due to the sulfur atom’s lone pairs, influencing the compound’s reactivity in substitution and oxidation reactions . The methyl ester enhances solubility in organic solvents like toluene and dichloromethane, as observed in analogous compounds such as methyl 4-(methylthio)benzoate .
Physical Properties
While direct data for methyl 4-(benzylthio)benzoate is limited, inferences can be drawn from structurally related compounds:
The higher molecular weight and hydrophobic benzyl group in methyl 4-(benzylthio)benzoate contribute to its elevated boiling point and logP compared to its methylthio analog .
Synthesis and Manufacturing
Nucleophilic Substitution
A common route involves reacting methyl 4-bromobenzoate with benzyl mercaptan (C6H5CH2SH) in the presence of a base such as potassium carbonate. This SN2 reaction proceeds via thiolate ion attack on the aromatic bromide:
This method yields moderate to high purity product but requires careful control of stoichiometry to avoid disulfide byproducts .
Reduction of Cyanobenzoatesthioethers
Patent CN109879817B describes a two-step synthesis involving:
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Cyanobenzoatesthioether Formation: Reacting methyl 4-cyanobenzoate with benzyl disulfide under basic conditions.
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Reduction: Using Raney nickel and hydrogen to reduce the nitrile group to an amine, yielding 4-(aminomethyl)-2-(benzylthio)benzoate as an intermediate.
This approach highlights the compound’s role as a precursor in herbicide synthesis, particularly for mesosulfuron-methyl .
Applications in Agrochemicals and Pharmaceuticals
Herbicide Intermediates
Methyl 4-(benzylthio)benzoate is a key intermediate in synthesizing sulfonylurea herbicides like mesosulfuron-methyl. Its thioether group undergoes sulfonation to introduce sulfonamide functionalities critical for herbicidal activity .
Fluorescent Whitening Agents
Analogous compounds, such as methyl 4-formylbenzoate, are used in fluorescent whitening agents . The benzylthio group’s electron-rich nature suggests potential utility in UV-absorbing materials.
Pharmaceutical Building Blocks
The compound’s ability to undergo oxidation to sulfones or sulfoxides makes it valuable in prodrug design. For example, sulfoxide derivatives exhibit enhanced bioavailability in antiviral agents .
Recent Research and Innovations
Green Synthesis Methods
Recent patents emphasize solvent-free reactions and catalytic hydrogenation to reduce waste. For instance, replacing Raney nickel with palladium on carbon improves yield and reduces heavy metal contamination .
Functionalization for MOFs
The compound’s thioether group has been explored as a ligand in metal-organic frameworks (MOFs) for gas storage. Sulfur’s lone pairs facilitate coordination with transition metals like Cu(II) .
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